![molecular formula C7H7BN2O2 B1393692 Pyrazolo[1,5-A]pyridin-7-ylboronic acid CAS No. 1231934-40-9](/img/structure/B1393692.png)
Pyrazolo[1,5-A]pyridin-7-ylboronic acid
Overview
Description
Pyrazolo[1,5-A]pyridin-7-ylboronic acid is a chemical compound with the linear formula C7 H7 B N2 O2 . It has a molecular weight of 161.96 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for Pyrazolo[1,5-A]pyridin-7-ylboronic acid is 1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5,11-12H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Pyrazolo[1,5-A]pyridin-7-ylboronic acid is a solid at room temperature . It has a molecular weight of 161.96 and a linear formula of C7 H7 B N2 O2 .Scientific Research Applications
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, closely related to Pyrazolo[1,5-A]pyridin-7-ylboronic acid, have shown potential as potent inhibitors of mycobacterial ATP synthase, particularly for the treatment of Mycobacterium tuberculosis. Novel analogues in this class have demonstrated significant in vitro growth inhibition of M.tb, indicating their potential in tuberculosis treatment (Sutherland et al., 2022).
Fluorescent Probing
A derivative of Pyrazolo[1,5-a]pyridine has been utilized as a fluorescent probe for detecting pH changes in cells. This probe exhibits fast response, high quantum yield, and high selectivity, making it a valuable tool for biological and chemical sensing applications (Zhang et al., 2018).
Antimicrobial and Antitumor Activities
Certain pyrazolo[3,4-b]pyridine derivatives, similar in structure to Pyrazolo[1,5-A]pyridin-7-ylboronic acid, have shown significant antibacterial and antifungal activities, as well as antitumor potential against specific cell lines. This suggests their application in the development of new antimicrobial and antitumor agents (El-Borai et al., 2012).
Medicinal Chemistry and Drug Molecule Production
Pyrazolo[1,5-a]pyridine core structures are highly utilized in medicinal chemistry due to their versatility and ease of synthesis. They are instrumental in creating diverse drug molecules, highlighting their significant role in pharmaceutical research (Priya et al., 2020).
Sensing Applications in Food and Beverage Industry
Pyrazolo[1,5-a]pyridine fluorophores have been used to sense sulfite in dry white wine, demonstrating their application in the food and beverage industry for quality control and safety testing (Ma et al., 2021).
Future Directions
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPAUEHJYVNCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=NN12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-A]pyridin-7-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



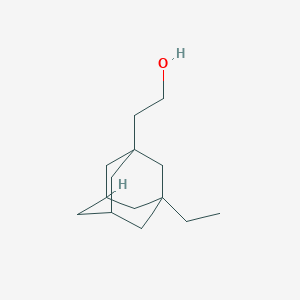
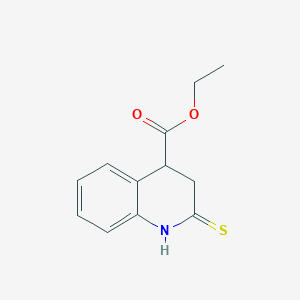
![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B1393612.png)
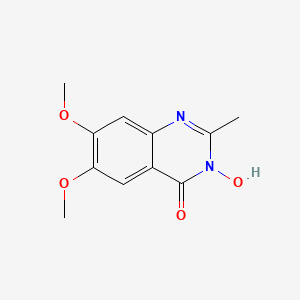
![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)
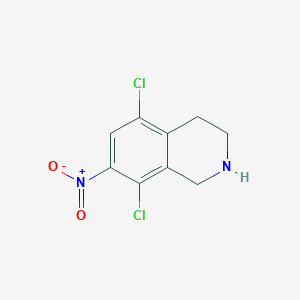
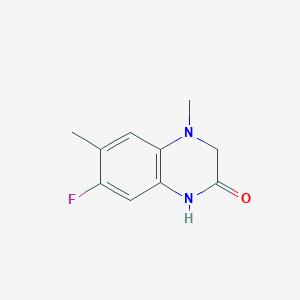

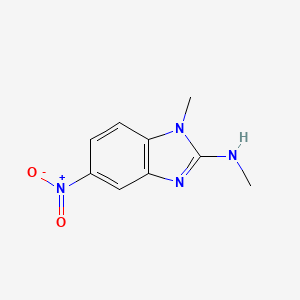
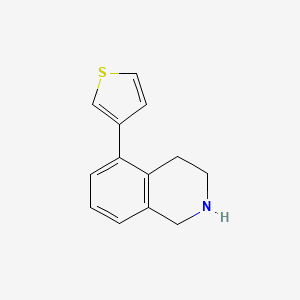
![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)
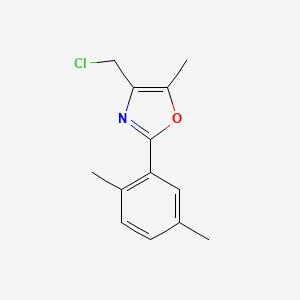

![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)